molecular formula C5H8O4 B104160 Ethylmalonic acid CAS No. 601-75-2

Ethylmalonic acid

Cat. No.: B104160
CAS No.: 601-75-2
M. Wt: 132.11 g/mol
InChI Key: UKFXDFUAPNAMPJ-UHFFFAOYSA-N
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Description

Ethylmalonic acid, also known as 2-ethylpropanedioic acid, is a dicarboxylic acid with the molecular formula C₅H₈O₄. It is a derivative of malonic acid, where one of the methylene hydrogens is substituted by an ethyl group. This compound is of significant interest due to its role in various biochemical processes and its applications in organic synthesis .

Mechanism of Action

Target of Action

Ethylmalonic acid (EMA) is primarily associated with the enzyme ETHE1, which is encoded by the ETHE1 gene . This enzyme is located in the mitochondrial matrix and plays a crucial role in the detoxification of hydrogen sulfide (H2S), acting as a sulfur dioxygenase .

Mode of Action

The ETHE1 enzyme interacts with EMA in the process of H2S detoxification . Mutations in the ETHE1 gene can lead to a condition known as Ethylmalonic Encephalopathy (EE), which is characterized by an accumulation of EMA .

Biochemical Pathways

EMA is involved in several metabolic pathways. It is a biochemical marker for several distinct inborn errors of metabolism with muscular and neurological implications, including EE and short-chain acyl-CoA dehydrogenase deficiency (SCADD) . In EE, mutations in the ETHE1 gene disrupt the H2S detoxification pathway in mitochondria .

Pharmacokinetics

The pharmacokinetics of EMA are closely tied to its role in metabolic disorders. In EE, for example, urinary levels of EMA, C4, and C5 acylcarnitine can be used to distinguish between classical and mild phenotypes of the disorder .

Result of Action

The accumulation of EMA due to ETHE1 dysfunction can lead to a range of symptoms. In EE, these include psychomotor regression, hypotonia, developmental delay, petechiae, pyramidal signs, chronic diarrhea, orthostatic acrocyanosis, and failure to thrive .

Action Environment

The action of EMA can be influenced by various environmental factors. For instance, the accumulation and effects of EMA can be affected by dietary factors . Additionally, the action of EMA can be influenced by the presence of other compounds in the body, such as carnitine .

Biochemical Analysis

Biochemical Properties

In the context of biochemical reactions, EMA plays a significant role in the mitochondrial beta-oxidation of short-chain fatty acids . It exerts its highest activity toward 3-hydroxybutyryl-CoA . EMA is identified in the urine of patients with short-chain acyl-CoA dehydrogenase deficiency, a fatty acid metabolism disorder .

Cellular Effects

EMA has been found to markedly disturb critical mitochondrial functions and induce oxidative stress . This disruption of mitochondrial and redox homeostasis may represent relevant pathomechanisms of tissue damage in EE .

Molecular Mechanism

The molecular mechanism of EMA is linked to its role in the detoxification of hydrogen sulfide (H2S). The ETHE1 enzyme, encoded by the ETHE1 gene, acts as a sulfur dioxygenase within the H2S detoxification pathway in the mitochondrial matrix . Mutations in this gene lead to the accumulation of EMA, causing EE .

Temporal Effects in Laboratory Settings

It is known that EMA can act as an acidogen and a metabotoxin when present at sufficiently high levels

Dosage Effects in Animal Models

The effects of EMA dosage in animal models have been studied. For instance, a chemical in vivo model of ethylmalonic acidemia was developed in young Wistar rats for neurochemical and behavioral studies through subcutaneous administration of EMA

Metabolic Pathways

EMA is involved in the metabolic pathway related to the mitochondrial beta-oxidation of short-chain fatty acids . It interacts with 3-hydroxybutyryl-CoA in this process

Subcellular Localization

Given that EMA is involved in a metabolic pathway that occurs in the mitochondria, it is likely that EMA is localized within the mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylmalonic acid can be synthesized through the alkylation of malonic acid esters. The process involves the following steps:

    Deprotonation: Malonic acid ester is deprotonated using a base such as sodium ethoxide to form an enolate.

    Alkylation: The enolate undergoes nucleophilic substitution with an ethyl halide (e.g., ethyl bromide) to form the ethylated malonic ester.

    Hydrolysis: The ethylated ester is then hydrolyzed under acidic conditions to yield this compound.

    Decarboxylation: Upon heating, decarboxylation occurs, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethylmalonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Ethylmalonic acid is similar to other malonic acid derivatives, such as:

Uniqueness: this compound is unique due to its specific role in metabolic pathways and its involvement in certain metabolic disorders. Its ethyl group substitution provides distinct chemical properties and reactivity compared to other malonic acid derivatives .

Properties

IUPAC Name

2-ethylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFXDFUAPNAMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208842
Record name Ethylmalonic acid
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Molecular Weight

132.11 g/mol
Source PubChem
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Physical Description

Solid
Record name Ethylmalonic acid
Source Human Metabolome Database (HMDB)
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Solubility

712.0 mg/mL
Record name Ethylmalonic acid
Source Human Metabolome Database (HMDB)
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CAS No.

601-75-2
Record name Ethylmalonic acid
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Record name Ethylmalonic acid
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Record name ETHYLMALONIC ACID
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Record name Ethylmalonic acid
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Record name ETHYLMALONIC ACID
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Record name Ethylmalonic acid
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Melting Point

112 - 114 °C
Record name Ethylmalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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